Cas no 2171275-89-9 ((2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid)

(2S,3R)-3-(Benzyloxy)-2-{2-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethoxy]acetamido}butanoic acid is a protected amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) group and a benzyl (Bn) ether protecting group. The Fmoc moiety provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions, while the benzyl group safeguards the hydroxyl function. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies. The ethoxyacetamido linker enhances solubility in organic solvents, facilitating efficient coupling reactions. Its stereochemistry (2S,3R) makes it suitable for constructing chiral building blocks in complex peptide or glycopeptide synthesis. The compound's stability under acidic conditions allows for sequential deprotection protocols, making it a versatile intermediate in medicinal chemistry and bioconjugation applications.
(2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid structure
2171275-89-9 structure
Product Name:(2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid
CAS No:2171275-89-9
MF:C30H32N2O7
MW:532.584288597107
CID:6433647
PubChem ID:165763423
Update Time:2025-07-02

(2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid
    • (2S,3R)-3-(benzyloxy)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}butanoic acid
    • 2171275-89-9
    • EN300-1537351
    • Inchi: 1S/C30H32N2O7/c1-20(38-17-21-9-3-2-4-10-21)28(29(34)35)32-27(33)19-37-16-15-31-30(36)39-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h2-14,20,26,28H,15-19H2,1H3,(H,31,36)(H,32,33)(H,34,35)/t20-,28+/m1/s1
    • InChI Key: OBXMXBIYVMEBSX-NGOKVRLYSA-N
    • SMILES: O(C(NCCOCC(N[C@H](C(=O)O)[C@@H](C)OCC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 532.22095136g/mol
  • Monoisotopic Mass: 532.22095136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 14
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 123Ų

(2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid Pricemore >>

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Additional information on (2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid

Comprehensive Analysis of (2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid (CAS No. 2171275-89-9)

The compound (2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid (CAS No. 2171275-89-9) is a sophisticated chiral molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a benzyloxy group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable for constructing complex bioactive peptides. Researchers are increasingly focusing on this compound due to its role in drug discovery and bioconjugation, aligning with the growing demand for targeted therapies and precision medicine.

In recent years, the scientific community has shown heightened interest in Fmoc-protected amino acids, driven by advancements in solid-phase peptide synthesis (SPPS). The (2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid stands out for its ability to enhance peptide stability and solubility, addressing common challenges in biopharmaceutical development. Its application extends to cancer research, where modified peptides are explored for their potential to inhibit tumor growth, a topic frequently searched in academic databases and AI-driven literature reviews.

The compound’s chiral centers at the 2S and 3R positions are critical for its stereoselective interactions, a feature highly relevant to enzyme inhibition studies. With the rise of computational chemistry and molecular docking simulations, researchers are leveraging tools like AutoDock and Schrödinger Suite to predict how this molecule binds to biological targets. This aligns with trending searches on "AI in drug design" and "machine learning for peptide optimization," highlighting its intersection with cutting-edge technology.

From a synthetic perspective, the benzyloxy and Fmoc groups in 2171275-89-9 offer orthogonal protection strategies, enabling sequential deprotection during multi-step organic synthesis. This versatility is crucial for developing glycopeptides and lipopeptides, which are gaining traction in vaccine adjuvants and immunotherapy. Notably, the compound’s carboxylic acid terminus allows for further functionalization, making it a building block for biodegradable polymers—a hot topic in sustainable biomaterials research.

Quality control of (2S,3R)-3-(benzyloxy)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid relies on advanced analytical techniques such as HPLC, NMR, and mass spectrometry. These methods ensure compliance with Good Manufacturing Practices (GMP), a frequent query among pharmaceutical professionals. Additionally, its storage under anhydrous conditions and low temperatures is emphasized in product datasheets, reflecting user concerns about compound stability and shelf life.

In summary, CAS No. 2171275-89-9 represents a pivotal tool in modern medicinal chemistry, bridging gaps between peptide engineering, therapeutic innovation, and green chemistry. Its multifaceted applications resonate with trending topics like "peptide-based therapeutics" and "eco-friendly synthesis," ensuring its relevance in both academic and industrial settings.

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